molecular formula C4H7NO4 B1610687 2-(15N)azanyl(213C)butanedioic acid CAS No. 98532-13-9

2-(15N)azanyl(213C)butanedioic acid

Cat. No.: B1610687
CAS No.: 98532-13-9
M. Wt: 135.09 g/mol
InChI Key: CKLJMWTZIZZHCS-BFQMUAMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(15N)azanyl(213C)butanedioic acid, also known as L-Aspartic acid-[2-13C,15N], is a labeled form of L-Aspartic acid. This compound is an α-amino acid used in the biosynthesis of proteins and is non-essential for humans. It is commonly used in metabolic research, environmental studies, and clinical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)azanyl(213C)butanedioic acid involves the incorporation of stable isotopes, 13C and 15N, into the L-Aspartic acid molecule. The process typically starts with the precursor compounds labeled with these isotopes, followed by a series of chemical reactions to form the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the isotopes .

Industrial Production Methods

Industrial production of this compound is achieved through advanced chemical synthesis techniques. The process involves the use of isotope-labeled precursors and sophisticated equipment to ensure high purity and yield. The final product is then purified using methods such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-(15N)azanyl(213C)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of L-Aspartic acid, such as oxo, reduced, and substituted forms. These derivatives are often used in further research and applications.

Scientific Research Applications

2-(15N)azanyl(213C)butanedioic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.

    Biology: It is used in metabolic studies to trace the pathways of amino acids in vivo, providing insights into various biological processes.

    Medicine: It is used in clinical diagnostics and imaging to study metabolic disorders and other diseases.

    Industry: It is used in the production of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of 2-(15N)azanyl(213C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable information on the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(15N)azanyl(213C)butanedioic acid is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in research studies. Its high purity and stability make it a valuable tool in various scientific fields .

Properties

IUPAC Name

2-(15N)azanyl(213C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-BFQMUAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH](C(=O)O)[15NH2])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503915
Record name (2-~13~C,~15~N)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98532-13-9
Record name (2-~13~C,~15~N)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(15N)azanyl(213C)butanedioic acid
Reactant of Route 2
2-(15N)azanyl(213C)butanedioic acid
Reactant of Route 3
2-(15N)azanyl(213C)butanedioic acid
Reactant of Route 4
2-(15N)azanyl(213C)butanedioic acid
Reactant of Route 5
2-(15N)azanyl(213C)butanedioic acid
Reactant of Route 6
2-(15N)azanyl(213C)butanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.